molecular formula C23H21F3N2O5 B3057970 Propanoic acid, 2-[[1,2-dihydro-1-oxo-2-[2-oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl]-5-isoquinolinyl]oxy]-, ethyl ester CAS No. 868224-65-1

Propanoic acid, 2-[[1,2-dihydro-1-oxo-2-[2-oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl]-5-isoquinolinyl]oxy]-, ethyl ester

Cat. No.: B3057970
CAS No.: 868224-65-1
M. Wt: 462.4 g/mol
InChI Key: JHWKJMYHGBEQJS-UHFFFAOYSA-N
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Description

Propanoic acid, 2-[[1,2-dihydro-1-oxo-2-[2-oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl]-5-isoquinolinyl]oxy]-, ethyl ester is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes a trifluoromethyl group, an isoquinoline moiety, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanoic acid, 2-[[1,2-dihydro-1-oxo-2-[2-oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl]-5-isoquinolinyl]oxy]-, ethyl ester typically involves multi-step organic reactions. One common approach is the condensation of 2-(trifluoromethyl)aniline with an appropriate isoquinoline derivative, followed by esterification with propanoic acid. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene. The final step involves the purification of the product through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the final product. The scalability of the synthetic route is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-[[1,2-dihydro-1-oxo-2-[2-oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl]-5-isoquinolinyl]oxy]-, ethyl ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction can produce alcohols

Scientific Research Applications

Propanoic acid, 2-[[1,2-dihydro-1-oxo-2-[2-oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl]-5-isoquinolinyl]oxy]-, ethyl ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 2-methyl-, ethyl ester: Similar in structure but lacks the trifluoromethyl and isoquinoline groups.

    Propanoic acid, 2-oxo-, ethyl ester: Contains an oxo group but does not have the trifluoromethyl and isoquinoline moieties.

Uniqueness

Propanoic acid, 2-[[1,2-dihydro-1-oxo-2-[2-oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl]-5-isoquinolinyl]oxy]-, ethyl ester is unique due to its combination of a trifluoromethyl group, an isoquinoline moiety, and an ethyl ester functional group

Properties

IUPAC Name

ethyl 2-[1-oxo-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N2O5/c1-3-32-22(31)14(2)33-19-10-6-7-16-15(19)11-12-28(21(16)30)13-20(29)27-18-9-5-4-8-17(18)23(24,25)26/h4-12,14H,3,13H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWKJMYHGBEQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901108488
Record name Ethyl 2-[[1,2-dihydro-1-oxo-2-[2-oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl]-5-isoquinolinyl]oxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901108488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868224-65-1
Record name Ethyl 2-[[1,2-dihydro-1-oxo-2-[2-oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl]-5-isoquinolinyl]oxy]propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868224-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[[1,2-dihydro-1-oxo-2-[2-oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl]-5-isoquinolinyl]oxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901108488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propanoic acid, 2-[[1,2-dihydro-1-oxo-2-[2-oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl]-5-isoquinolinyl]oxy]-, ethyl ester
Reactant of Route 2
Reactant of Route 2
Propanoic acid, 2-[[1,2-dihydro-1-oxo-2-[2-oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl]-5-isoquinolinyl]oxy]-, ethyl ester
Reactant of Route 3
Reactant of Route 3
Propanoic acid, 2-[[1,2-dihydro-1-oxo-2-[2-oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl]-5-isoquinolinyl]oxy]-, ethyl ester
Reactant of Route 4
Reactant of Route 4
Propanoic acid, 2-[[1,2-dihydro-1-oxo-2-[2-oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl]-5-isoquinolinyl]oxy]-, ethyl ester
Reactant of Route 5
Reactant of Route 5
Propanoic acid, 2-[[1,2-dihydro-1-oxo-2-[2-oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl]-5-isoquinolinyl]oxy]-, ethyl ester
Reactant of Route 6
Propanoic acid, 2-[[1,2-dihydro-1-oxo-2-[2-oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl]-5-isoquinolinyl]oxy]-, ethyl ester

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